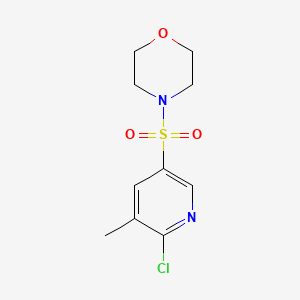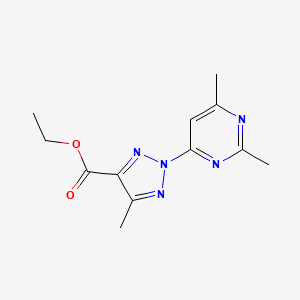![molecular formula C9H10N2O3S B11801349 2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid](/img/structure/B11801349.png)
2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid is a heterocyclic compound that features a thiopyrano-pyridazinone core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid typically involves the formation of the thiopyrano-pyridazinone core through a series of cyclization reactions. One common method involves the reaction of 5-arylidene-4-thioxo-2-thiazolidinones with β-aroylacrylic acids via a regio- and diastereoselective hetero-Diels–Alder reaction . The stereochemistry of the cycloaddition is confirmed by NMR spectra.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.
化学反応の分析
Types of Reactions
2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antioxidant and antimicrobial activities.
Industry: Could be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid is not fully understood. its biological activities are likely related to its ability to interact with various molecular targets, such as enzymes and receptors. The compound’s structure allows it to participate in hydrogen bonding and other interactions that can modulate biological pathways.
類似化合物との比較
Similar Compounds
Thiopyrano[2,3-d]thiazoles: These compounds share a similar thiopyrano core and exhibit comparable biological activities.
Pyridazinone derivatives: These compounds have a similar pyridazinone core and are known for their diverse biological activities.
Uniqueness
2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid is unique due to its specific combination of the thiopyrano and pyridazinone cores, which may confer distinct biological properties and synthetic versatility.
特性
分子式 |
C9H10N2O3S |
|---|---|
分子量 |
226.25 g/mol |
IUPAC名 |
2-(3-oxo-6,8-dihydro-5H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid |
InChI |
InChI=1S/C9H10N2O3S/c12-8-3-6-1-2-15-5-7(6)10-11(8)4-9(13)14/h3H,1-2,4-5H2,(H,13,14) |
InChIキー |
LYFYBVBKDUFZPC-UHFFFAOYSA-N |
正規SMILES |
C1CSCC2=NN(C(=O)C=C21)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


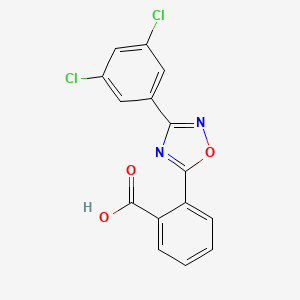
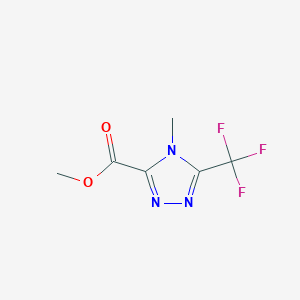

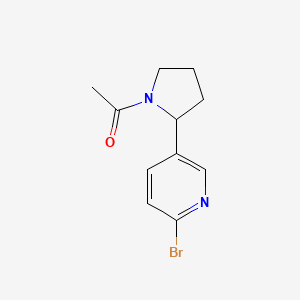


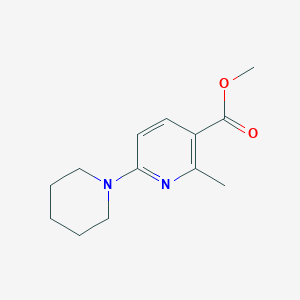

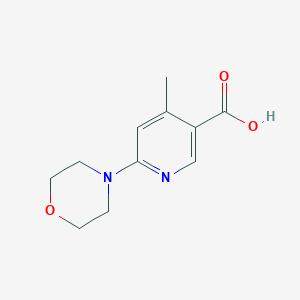
![Propyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11801336.png)
![7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one](/img/structure/B11801337.png)
